
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a bicyclic amine derivative featuring an azetidine ring fused with a pyrrolidine moiety. This compound is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability during synthetic processes. The pyrrolidine substituent introduces additional stereochemical complexity and functional group versatility, making this compound a valuable intermediate in drug discovery, particularly for targeting central nervous system (CNS) disorders or enzyme inhibition .
Properties
IUPAC Name |
tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSVASFRYDNVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251019-03-0 | |
Record name | tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Strategy Overview
The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate generally proceeds through:
- Construction of the azetidine ring with appropriate substitution at the 3-position.
- Introduction of the pyrrolidin-3-yl substituent.
- Protection of the nitrogen atom in the azetidine ring with a tert-butyl carbamate group.
Two main approaches dominate the preparation:
- Strain-release ring formation from 1-azabicyclo[1.1.0]butane intermediates for rapid azetidine ring assembly.
- Functional group transformations on preformed azetidine or pyrrolidine rings , including halogenation, substitution, and carbamate protection.
Preparation of the Azetidine Core
A key step is the synthesis of the azetidine ring substituted at the 3-position, often starting from 1-azabicyclo[1.1.0]butane (ABB), a strained bicyclic amine. This method allows for a one-pot, gram-scale synthesis of 3-substituted azetidines with high efficiency and versatility.
- Treatment of ABB with electrophiles such as chloroformates or sulfonyl chlorides to open the bicyclic system and form 3-substituted azetidines.
- Use of protecting groups like tert-butoxycarbonyl (Boc) during or after ring formation to stabilize the amine functionality.
This approach was demonstrated to prepare tert-butyl 3-haloazetidine-1-carboxylates, which serve as versatile intermediates for further substitution reactions.
Protection of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is protected with a tert-butyl carbamate group to enhance stability and facilitate purification.
- Protection is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
- The Boc group is stable under a variety of reaction conditions and can be removed later if necessary.
The Boc protection is often introduced either during the azetidine ring formation or immediately after to prevent unwanted side reactions.
Representative Preparation Procedure (Based on Literature)
Step | Reagents & Conditions | Description |
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1. Formation of 1-azabicyclo[1.1.0]butane (ABB) | Starting from 1-amino-2,3-dibromopropane hydrobromide, treated with phenyllithium in dry THF at –78 °C | ABB is formed as a strained bicyclic intermediate |
2. Ring opening and substitution | ABB treated with Boc2O, LiBr, and MeCN at –78 °C to room temperature | Formation of Boc-protected 3-bromoazetidine-1-carboxylate |
3. Nucleophilic substitution | Reaction of 3-bromoazetidine with pyrrolidine derivatives under appropriate conditions | Introduction of the pyrrolidin-3-yl substituent at the 3-position |
4. Purification | Extraction, washing, drying, and concentration under reduced pressure | Isolation of this compound |
This sequence allows for efficient and scalable synthesis of the target compound with good yields.
Research Findings and Advantages
- The strain-release approach using ABB allows rapid access to 3-substituted azetidines in a one-pot synthesis, reducing time and increasing yield compared to traditional multi-step methods.
- The use of halogenated azetidine intermediates provides a versatile platform for introducing diverse substituents, including pyrrolidinyl groups.
- Boc protection ensures stability and facilitates handling of intermediates and final products.
- The methodology supports gram-scale synthesis, making it suitable for medicinal chemistry applications and further derivatization.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule can undergo alkylation or acylation reactions, depending on the reaction conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Deprotection: Trifluoroacetic acid.
Substitution: Alkylating or acylating agents.
Major Products:
Hydrolysis: tert-Butanol and carboxylic acid derivative.
Deprotection: Free amine on the azetidine ring.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate has shown promise in drug development, particularly in the context of neurological disorders. Its unique structure allows for modifications that may lead to novel therapeutics aimed at modulating neurotransmitter systems or exhibiting anti-anxiety effects.
2. Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable building block in SAR studies, facilitating the design of new derivatives with enhanced pharmacological profiles. The ability to modify its structure while retaining core features makes it an essential tool in medicinal chemistry research .
Synthetic Applications
1. Multi-Step Organic Synthesis
The synthesis typically involves multi-step organic synthesis techniques that allow for controlled modifications to optimize yield and purity. This aspect is crucial for producing compounds with specific biological activities.
2. Reaction Mechanisms
The compound can undergo various chemical reactions such as hydrolysis, deprotection, and substitution, enabling further exploration of its chemical properties and potential applications in catalysis or material science.
Case Studies
Case Study 1: Neurological Disorders
Research has indicated that derivatives of this compound may exhibit efficacy in modulating neurotransmitter systems implicated in anxiety and depression. Initial studies have focused on synthesizing analogs to assess their binding affinity to specific receptors involved in these conditions.
Case Study 2: Anticancer Research
Preliminary investigations into the anticancer properties of this compound have shown potential activity against certain cancer cell lines. The structure's ability to interact with biological targets opens avenues for developing new anticancer therapies, although further studies are necessary to elucidate mechanisms of action and efficacy.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
- tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (CAS: 1236861-59-8) : Substitution with a pyrimidine ring introduces aromaticity and hydrogen-bonding capacity, altering solubility (logP: 1.92) and increasing acute oral toxicity (H302) .
Modifications in the Pyrrolidine/Piperidine Moieties
- tert-Butyl 3-(piperidin-3-yl)pyrrolidine-1-carboxylate (CAS: N/A) : Replacing pyrrolidine with piperidine expands the ring size, increasing basicity (pKa ~10.5) and conformational flexibility .
- tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1781046-72-7): Fluorination at the azetidine 3-position improves metabolic stability and lipophilicity (clogP: 1.45 vs. 1.20 for non-fluorinated analogs) .
Key Physical Properties
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6) : Boiling point: 287.4°C (predicted), density: 1.092 g/cm³ .
- tert-Butyl 3-aminopyrrolidine-1-carboxylate hydrochloride: Higher water solubility due to ionic character, with pKa ~8.5 for the amine group .
Hazard Comparisons
Biological Activity
Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS No. 1251019-03-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 226.32 g/mol. The compound features a tert-butyl group and a pyrrolidine moiety attached to an azetidine ring, which may contribute to its biological properties.
Structural Information:
Property | Value |
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Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCNC2 |
InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
Biological Activity
The biological activity of this compound has not been extensively documented in the literature. However, its structural components suggest potential pharmacological properties. The presence of the pyrrolidine and azetidine rings often correlates with various biological activities such as anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of azetidine and pyrrolidine have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Example Study:
A study on azetidine derivatives revealed that compounds with similar structural motifs exhibited IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating their potential as anticancer agents .
Research Findings
Despite limited direct studies on this compound, related research highlights several important findings:
- Cytotoxicity : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
- Structure–Activity Relationship (SAR) : Modifications in the chemical structure can enhance biological activity, suggesting that further research could optimize the efficacy of this compound.
- Potential Applications : Given its structure, this compound may serve as a lead for developing new therapeutic agents targeting cancer and other diseases.
Q & A
Q. What are the established synthetic methodologies for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Azetidine Ring Formation : Cyclization of precursors (e.g., β-amino alcohols) under basic conditions to construct the azetidine core .
- Pyrrolidine Substitution : Introduction of the pyrrolidin-3-yl group via nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., THF) and catalysts like palladium for cross-coupling reactions .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis. Deprotection with trifluoroacetic acid (TFA) ensures selective removal .
- Critical Conditions : Temperature control (e.g., 0–20°C for sensitive steps), inert atmospheres (N₂/Ar), and stoichiometric precision to minimize side reactions like over-alkylation .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming regiochemistry and stereochemistry of the azetidine-pyrrolidine framework .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns .
- X-ray Crystallography : For crystalline derivatives, SHELX software is widely used to resolve absolute configurations and bond angles .
- Chromatography : HPLC or GC with UV/RI detection to assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate derivatives targeting neurological receptors?
- Methodological Answer :
- Systematic Modifications : Synthesize analogs with variations in the pyrrolidine (e.g., fluorination at C4) or azetidine (e.g., substituent size at N1) moieties .
- Biological Assays : Perform competitive binding assays (e.g., radioligand displacement for σ receptors) and functional assays (cAMP modulation) to correlate structural changes with activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key interactions (e.g., hydrogen bonding with Glu172 in the σ-1 receptor) .
Q. What strategies are effective in resolving contradictions in reported biological activities of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate analogs across studies?
- Methodological Answer :
- Standardized Assay Conditions : Re-evaluate activity under uniform protocols (e.g., same cell lines, incubation times) to eliminate variability .
- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside traditional assays .
- Meta-Analysis : Pool data from multiple studies to identify outliers and adjust for factors like enantiomeric purity (e.g., chiral HPLC to isolate R/S isomers) .
Q. What safety protocols should be followed when handling tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust (H335) .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate across literature?
- Methodological Answer :
- Reproduce Conditions : Test cited protocols (e.g., solvent purity, catalyst loading) to identify unreported variables .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-alkylated species) that may reduce yield .
- Scale Optimization : Pilot small-scale reactions (1–5 mmol) to refine stoichiometry before scaling up .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.